3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Catalog No.
S3094176
CAS No.
921878-19-5
M.F
C18H16ClN3O3S
M. Wt
389.85
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)et...

CAS Number

921878-19-5

Product Name

3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

IUPAC Name

3-chloro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide

Molecular Formula

C18H16ClN3O3S

Molecular Weight

389.85

InChI

InChI=1S/C18H16ClN3O3S/c19-15-7-4-8-16(13-15)26(24,25)20-11-12-22-18(23)10-9-17(21-22)14-5-2-1-3-6-14/h1-10,13,20H,11-12H2

InChI Key

NKXSQSCDSCQYEM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=CC=C3)Cl

solubility

not available

3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamide drugs. This compound features a chloro group and a pyridazinone core, which contribute to its chemical reactivity and potential biological activity. The structure includes a benzenesulfonamide moiety, which is known for its role in various therapeutic applications, particularly as antibacterial agents and enzyme inhibitors.

  • There is no current information available regarding the mechanism of action of this specific compound.
  • Due to the lack of specific data, it is difficult to assess the safety hazards associated with this compound. However, arylsulfonyl amides can exhibit various properties depending on the functional groups attached. Some may have irritant or corrosive properties, and it is generally recommended to handle them with appropriate personal protective equipment in a well-ventilated laboratory [].

Future Considerations

  • If you have access to additional information about this compound, such as a research paper or patent describing its synthesis or properties, a more detailed analysis can be provided.
  • Kinase Inhibition: The molecule contains a sulfonamide group, a common functional group found in many kinase inhibitors. Kinases are enzymes involved in regulating various cellular processes. Research suggests that sulfonamide-containing molecules can target the ATP binding pocket of kinases, thereby inhibiting their activity []. Further research would be needed to determine if 3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibits any kinase inhibitory activity.
  • Pyridazinone Scaffold: The molecule also possesses a pyridazinone core (the 6-oxo-3-phenylpyridazin-1(6H)-yl group). Pyridazinones are a class of heterocyclic compounds with diverse biological activities reported in scientific literature, including anticonvulsant, anti-inflammatory, and anticancer properties []. Investigating whether 3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibits similar properties could be a potential area of research.

  • Oxidation: Can lead to the formation of sulfoxides or sulfones when treated with oxidizing agents like hydrogen peroxide.
  • Reduction: Reduction reactions can yield alcohols or amines, typically using agents such as sodium borohydride.
  • Nucleophilic Substitution: The chloro group can be substituted by nucleophiles (e.g., amines, thiols), generating new derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Nucleophiles: Primary and secondary amines, thiols, alkoxides.

Major Products Formed

The major products depend on the reaction type:

  • Oxidation: Sulfoxides or sulfones.
  • Reduction: Alcohols or amines.
  • Substitution: New derivatives with different functional groups replacing the chloro group.

3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibits potential biological activity due to its structural components. The sulfonamide group is known for its antibacterial properties, while the pyridazinone core may interact with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures often exhibit anti-inflammatory and anti-cancer activities, suggesting that this compound may also possess such properties .

The synthesis of 3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:

  • Formation of Pyridazinone Core: This can be achieved through condensation reactions between phenylhydrazine and dicarboxylic acids, followed by cyclization.
  • Introduction of Benzenesulfonamide Moiety: The pyridazinone intermediate reacts with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the final product .

This compound has potential applications in medicinal chemistry, particularly as a lead compound for developing new antibacterial or anti-inflammatory drugs. Its unique structure allows it to serve as a scaffold for further modifications aimed at enhancing biological activity and selectivity against specific targets. Additionally, it may be utilized in research settings to study enzyme inhibition mechanisms due to its structural features .

Interaction studies are crucial for understanding how 3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide interacts with biological molecules. Preliminary studies suggest that it may bind to specific enzymes or receptors involved in inflammatory pathways or bacterial resistance mechanisms. Further research is needed to elucidate the precise molecular interactions and pathways affected by this compound.

Several compounds share structural similarities with 3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide:

Compound NameStructural FeaturesUnique Aspects
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamideLacks chloro groupMay exhibit different reactivity and biological interactions
4-chloro-N-(2-(6-oxo-2-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamideVariation in phenyl positionAffects stability and binding properties
4-chloro-N-(2-(6-oxo-3-phenylpyridazin-4(6H)-yl)ethyl)benzenesulfonamideDifferent oxo group positionAlters chemical behavior and potential activity

These comparisons highlight the uniqueness of 3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide in terms of its reactivity profile and potential applications in drug development .

XLogP3

2.7

Dates

Last modified: 08-18-2023

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